Future research on [amino]acetic acid, if synthesized, could involve:
Note: This analysis is based on the structural features of the compound and knowledge about similar compounds. It does not represent actual data or findings for [amino]acetic acid, as no published information is available on this specific compound.
Chemical Identification
The compound 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a significant biochemical compound with applications in proteomics research. It is recognized by its CAS number 1142211-90-2 and has the molecular formula C_{15}H_{20}N_{2}O_{4}. The molecular weight of this compound is approximately 288.34 g/mol .
Classification
This compound falls under the category of amino acids and derivatives, specifically those that incorporate piperidine and phenyl groups into their structure. Its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological conditions due to the presence of the piperidine moiety.
Synthesis Methods
The synthesis of 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multi-step organic reactions. One common method includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and pressure) would be essential for replicating this synthesis in a laboratory setting, but such specifics are often proprietary or not disclosed in general literature.
Structural Representation
The molecular structure of 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid can be represented using various notations:
CC1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
InChI=1S/C15H20N2O4/c1-13-7-9-17(10-8-13)15(19)11-18(12-15(20)21)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,21)
These representations provide insight into the compound's functional groups and stereochemistry.
Reactivity and Reactions
The compound can participate in various chemical reactions typical for amino acids and derivatives:
Specific reaction conditions such as temperature, catalysts (if any), and solvents would be critical for optimizing these reactions.
Physical Properties
Chemical Properties
The compound exhibits typical properties associated with amino acids:
Additional analyses such as spectral data (NMR, IR) would provide further insights into its structural characteristics.
Scientific Uses
The primary application of 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid lies within the field of proteomics research where it serves as a biochemical tool for studying protein interactions and modifications. Its structural features may also lend themselves to investigations into neuropharmacology, potentially aiding in drug discovery processes targeting neurological disorders.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: